molecular formula C19H16ClFN2O2S B2841314 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide CAS No. 923107-77-1

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2841314
CAS No.: 923107-77-1
M. Wt: 390.86
InChI Key: MJSMLWGPSIXUJW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide is a synthetic small molecule featuring a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with an ethyl linker to an acetamide moiety. The acetamide is further modified with a 2-fluorophenoxy group. Its design aligns with trends in heterocyclic chemistry, where thiazole and acetamide motifs are leveraged for their electronic and steric properties in drug discovery .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-14-7-5-13(6-8-14)19-23-15(12-26-19)9-10-22-18(24)11-25-17-4-2-1-3-16(17)21/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMLWGPSIXUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Thiazole Modifications

Substituent Positioning on Thiazole
  • Target Compound : 4-Chlorophenyl at position 2 of the thiazole; ethyl linker at position 3.
  • (CAS 685552-52-7) : 4-(4-Fluorophenyl) at position 4 of the thiazole; acetamide directly attached at position 2 .
  • (CAS 338749-93-2): 4-(2-Chlorophenyl) at position 4; morpholino group on acetamide .

Implications :

  • The 4-chlorophenyl group in the target may enhance lipophilicity compared to fluorophenyl analogs, affecting membrane permeability.
Acetamide Functionalization
  • Target Compound: 2-Fluorophenoxy group on acetamide.
  • : 4-Methylphenoxy substituent instead of 2-fluorophenoxy .
  • (CAS 83558-09-2) : Chloro substituent on acetamide .

Implications :

  • The 2-fluorophenoxy group in the target may engage in unique dipole interactions or hydrogen bonding compared to methyl or chloro substituents.
  • Electron-withdrawing fluorine could modulate the acetamide’s electronic profile, altering metabolic stability .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~386.9 2-Fluorophenoxy, 4-chlorophenyl 3.8 <0.1 (Low)
(CAS 685552-52-7) 362.8 3-Chlorophenoxy, 4-fluorophenyl 4.1 0.15
Analog 386.9 4-Methylphenoxy, 4-chlorophenyl 3.5 0.3
(CAS 338749-93-2) 338.75 Morpholino, 2-chlorophenyl 2.9 1.2

*Predicted using QSAR models due to lack of experimental data in evidence.

Key Observations :

  • The target’s higher molecular weight and fluorophenoxy group contribute to lower solubility compared to morpholino-containing analogs ().

Challenges :

  • Steric hindrance from the ethyl linker and fluorophenoxy group may reduce coupling efficiency.
  • Purification of regioisomers due to similar substituents on thiazole (e.g., 4-chlorophenyl vs. fluorophenoxy positions).

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